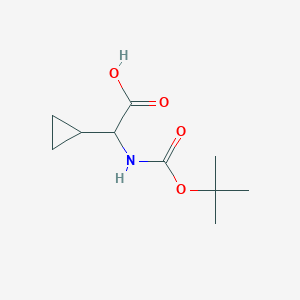

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJNEASAAJIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Beyond the Proteome: Engineering Therapeutic Peptides with Non-Canonical Amino Acids

[1][2]

Executive Summary

The canonical 20 amino acids offer a limited chemical toolkit for drug discovery. While peptides offer exquisite selectivity, they often suffer from poor proteolytic stability and negligible membrane permeability. This guide provides a technical roadmap for integrating non-canonical amino acids (ncAAs) to overcome these barriers. We focus on the causality of design choices—why specific ncAAs are selected—and provide self-validating protocols for their synthesis and incorporation.

Part 1: The Structural & Functional Logic of ncAAs

As application scientists, we do not introduce ncAAs merely for novelty; we introduce them to solve specific biophysical failures in native sequences.

The Stability-Permeability Nexus

Native peptides are rapidly degraded by proteases (chymotrypsin, pepsin) and generally lack the lipophilicity to cross cell membranes. ncAAs address these issues through three primary mechanisms:

-

Steric Occlusion: Bulky side chains prevent protease access to the scissile bond.

-

Conformational Constraint: Pre-organizing the peptide into a bioactive shape (e.g.,

-helix) reduces the entropic cost of binding and masks polar backbone amides from solvent. -

Stereochemical Inversion: D-amino acids are not recognized by endogenous L-specific proteases.

Strategic Classes of ncAAs

| ncAA Class | Representative Examples | Primary Mechanism | Key Application |

| Aib ( | Helicity Induction: The gem-dimethyl group restricts | Stabilizing short helices (GLP-1 analogs). | |

| N-Methylated | N-Me-Ala, N-Me-Phe | Permeability: Removes H-bond donor; prevents solvation; induces cis/trans isomerization. | Oral bioavailability (e.g., Cyclosporine A mimicry). |

| Olefinic / Stapling | (S)-4-pentenyl-Ala (S5), (R)-7-octenyl-Ala (R8) | Macrocyclization: Covalent linkage between side chains locks secondary structure. | Intracellular PPI targets (e.g., BCL-2 family). |

| Proteolytic Stability: Altered backbone spacing prevents protease recognition. | Foldamers with extended half-lives. |

Part 2: Synthesis & Incorporation Protocols

The following protocols are designed as self-validating systems. Success depends on rigorous in-process controls (IPCs).

Protocol A: Solid-Phase Synthesis of Hydrocarbon-Stapled Peptides

Target Scenario: Synthesis of a BIM BH3 mimetic using an

Phase 1: Resin Loading & Elongation

Critical Insight: Olefinic ncAAs are bulky. Standard coupling times will fail, leading to deletion sequences.

-

Resin Selection: Use Rink Amide MBHA (low loading: 0.3–0.4 mmol/g) to prevent inter-chain aggregation during ring-closing.

-

Coupling the ncAA (S5/R8):

-

Reagents: Use HATU/HOAt (1:1) instead of HBTU/HOBt.

-

Stoichiometry: 4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA.

-

Condition: Double couple for 2 hours at room temperature or single couple via microwave (75°C, 10 min).

-

Validation (IPC): Perform a micro-cleavage of resin beads after the ncAA coupling. Analyze via LC-MS. If the mass is -18 or incomplete, re-couple.

-

Phase 2: Ring-Closing Metathesis (RCM) on Resin

Critical Insight: The Grubbs catalyst is oxygen-sensitive and can be poisoned by residual amines or sulfur.

-

Preparation: Wash resin 3x with DCM.[1] Ensure no traces of piperidine (amine) remain.[2]

-

Catalyst Solution: Dissolve Grubbs I or II catalyst (10 mM) in degassed 1,2-dichloroethane (DCE).

-

Note: DCE promotes helix formation better than DCM, pre-organizing the chains for reaction.

-

-

Reaction: Add solution to resin. Agitate under

for 2 hours. -

Cycle: Drain and repeat the catalyst incubation (Double RCM is mandatory for high yield).

-

Validation (IPC): Cleave a small aliquot. The mass shift should be -28 Da (loss of ethylene

). If mass is unchanged, the staple failed.

Phase 3: Cleavage & Purification

-

Cocktail: TFA/TIS/Water (95:2.5:2.5). Avoid thiols (EDT) if the double bond is to be preserved, as thiols can add across the alkene.

-

Precipitation: Cold diethyl ether.

Protocol B: Genetic Code Expansion (Amber Suppression)

Target Scenario: Incorporating a photo-crosslinking ncAA (e.g., p-benzoyl-L-phenylalanine) into a large protein (>100 AA) where SPPS is unfeasible.

-

Plasmid Design:

-

Plasmid 1 (Target): Gene of interest with a TAG (Amber) stop codon at the desired site.

-

Plasmid 2 (Machinery): Orthogonal tRNA (tRNA

) and Aminoacyl-tRNA Synthetase (aaRS).[3]

-

-

Expression System: E. coli BL21(DE3).

-

Induction Protocol:

-

Grow cells to OD

= 0.5. -

Add the ncAA (dissolved in NaOH or appropriate solvent) to the media (typically 1 mM final conc).

-

Induce with IPTG (0.5 mM).

-

-

Validation: Perform Western Blot. Full-length protein indicates successful suppression. Truncated protein indicates termination at the TAG codon (failure).

Part 3: Visualization of Workflows

Diagram 1: The Design-Synthesis-Test Cycle

This flowchart illustrates the iterative logic required when engineering peptides with ncAAs.

Caption: Iterative workflow for ncAA peptide engineering. Note the critical QC checkpoint before bioassay to confirm successful ncAA incorporation or modification (e.g., -28 Da shift for stapling).

Diagram 2: Mechanism of Ring-Closing Metathesis (Stapling)

This diagram details the chemical logic of the stapling reaction on the resin.

Caption: The RCM pathway. The critical step is the coordination of the Ruthenium catalyst to the olefinic side chains, facilitated by solvent choice (DCE).

Part 4: References

-

Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: The peptide stapling solution. Clinical Cancer Research. Link

-

Chin, J. W. (2014).[4] Expanding and reprogramming the genetic code.[5] Nature. Link

-

Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

-

Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols. Link

-

Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. PNAS. Link

Technical Guide: Spectroscopic Characterization of Boc-L-Cyclopropylglycine

This guide provides an in-depth technical analysis of the spectroscopic characterization of Boc-L-cyclopropylglycine (Boc-L-Cpg-OH). It is designed for medicinal chemists and analytical scientists requiring precise data for structure verification, quality control, and synthesis optimization.

Compound Identity & Structural Context

Boc-L-cyclopropylglycine is a non-proteinogenic amino acid derivative used extensively in peptidomimetic drug design. The cyclopropyl moiety introduces significant conformational constraints to the peptide backbone, often enhancing metabolic stability and potency in targets such as HCV NS3/4A protease inhibitors.

| Parameter | Data |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetic acid |

| CAS Number | 155976-13-9 |

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, EtOH, DMSO, |

Spectroscopic Data Analysis[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of Boc-L-cyclopropylglycine is distinct due to the high-field signals of the cyclopropyl ring protons, which are significantly shielded by the ring current anisotropy.

H NMR (400 MHz, CDCl

)

Note: Chemical shifts (

| Multiplicity | Integration | Assignment | Structural Insight | |

| 10.50 | br s | 1H | COOH | Carboxylic acid proton (exchangeable). |

| 5.15 | d ( | 1H | NH | Carbamate N-H; doublet indicates coupling to |

| 3.85 – 3.95 | m (or dd) | 1H | The chiral center proton; shift is characteristic of | |

| 1.45 | s | 9H | Boc | Characteristic strong singlet for the tert-butyl group. |

| 1.05 – 1.15 | m | 1H | Cyclopropyl CH | The methine proton of the ring attached to the |

| 0.35 – 0.60 | m | 4H | Cyclopropyl CH | Diastereotopic methylene protons of the ring; typically appear as two distinct multiplets due to rigid geometry. |

C NMR (100 MHz, CDCl

)

| Assignment | Notes | |

| 176.5 | C OOH | Carboxylic acid carbonyl. |

| 155.8 | NC OO | Carbamate carbonyl (Boc). |

| 80.2 | C (CH | Quaternary carbon of the tert-butyl group. |

| 58.5 | The chiral center; shifts upfield relative to leucine/valine due to ring strain. | |

| 28.3 | C(C H | Methyl carbons of the Boc group (intense signal). |

| 13.5 | Cyclopropyl C H | Methine carbon of the ring. |

| 3.5, 2.8 | Cyclopropyl C H | High-field methylene carbons, diagnostic of the cyclopropyl ring. |

Mass Spectrometry (MS)

Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in positive mode. The Boc group is acid-labile and thermally sensitive, often leading to characteristic fragmentation.

-

Ionization Mode: ESI (+)

-

Molecular Ion:

- m/z

- m/z (Often the base peak in soft ionization)

- m/z (Dimer formation is common)

-

Key Fragments:

- m/z (Loss of Boc group, formation of free amino acid)

- m/z (Loss of tert-butyl cation)

Infrared Spectroscopy (FT-IR)

-

3350 – 3450 cm

: N-H stretch (broad, carbamate). -

2970 – 3010 cm

: C-H stretch (cyclopropyl C-H is typically >3000 cm -

1710 – 1740 cm

: C=O stretch (carboxylic acid, broad/strong). -

1680 – 1700 cm

: C=O stretch (carbamate/urethane).

Chiral Analysis & Optical Rotation

Enantiomeric purity is critical for this intermediate.

-

Specific Rotation

: +35.0° to +41.0° ( -

Chiral HPLC: Chiralpak AD-H or OD-H columns are typically used with Hexane/IPA gradients to separate the (L) and (D) enantiomers.

Experimental Workflows & Protocols

Characterization Logic Diagram

The following diagram illustrates the logical flow for validating the identity and purity of Boc-L-cyclopropylglycine.

Caption: Step-wise validation workflow ensuring structural integrity and enantiomeric excess before downstream application.

Mass Fragmentation Pathway

Understanding the fragmentation helps in interpreting LC-MS data during impurity profiling.

Caption: Primary ESI(+) fragmentation pathway showing the sequential loss of the Boc protecting group components.

Protocol: Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:

-

Drying: Dry the sample in a vacuum desiccator over

for at least 4 hours to remove trace water or solvents (MeOH/EtOH) that can obscure the -

Solvent: Dissolve ~10 mg of sample in 0.6 mL of CDCl

(Chloroform-d).-

Note: If solubility is poor or peaks are broad due to hydrogen bonding, use DMSO-d

. Note that in DMSO, the NH doublet will be distinct and shifted downfield (~7.0 ppm).

-

-

Acquisition: Run a standard proton sequence (16 scans) and a C13 sequence (1024 scans minimum for quaternary carbons).

References

-

TCI Chemicals. Product Specification: N-(tert-Butoxycarbonyl)-L-cyclopropylglycine (B6088). Retrieved from .

-

Larionov, O. V., et al. (2006). "Practical Syntheses of Both Enantiomers of Cyclopropylglycine." Advanced Synthesis & Catalysis, 348(9), 1083-1092. Retrieved from .

-

Santa Cruz Biotechnology. Boc-L-cyclopropylglycine Data Sheet (CAS 155976-13-9). Retrieved from .

-

PubChem. Compound Summary: (S)-N-Boc-cyclopropylglycine.[1] Retrieved from .

-

Chem-Impex International. Boc-L-cyclopropylglycine Product Details. Retrieved from .

Sources

Structural Characterization of Cyclopropylglycine Derivatives: A Technical Guide

Topic: Structural Characterization of Cyclopropylglycine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Conformational Constraint

Cyclopropylglycine (CPG) derivatives, specifically 2,3-methanoamino acids, represent a cornerstone in medicinal chemistry for designing conformationally restricted ligands. By incorporating the

However, this structural rigidity introduces complex stereochemical challenges. A single CPG scaffold can generate up to eight stereoisomers (enantiomers and diastereomers). Structural characterization is not merely a confirmation step; it is the primary bottleneck in CPG efficacy studies. This guide details the rigorous protocols required to assign absolute configuration and assess structural integrity.

Stereochemical Complexity & Nomenclature

Before characterization, one must define the target. The 2-(carboxycyclopropyl)glycine (CCG) scaffold contains three chiral centers: the

-

L-CCG-I: (2S, 1'S, 2'S) – Potent mGluR2 agonist.

-

L-CCG-IV: (2S, 1'R, 2'R) – NMDA antagonist.

-

Critical Distinction: The relationship between the cyclopropane substituents (cis vs. trans) determines the coupling constants (

) observed in NMR, which is the primary diagnostic tool.

Visualization: Stereochemical Assignment Workflow

The following decision tree outlines the logical flow for assigning stereochemistry in CPG derivatives.

Caption: Workflow for the isolation and stereochemical assignment of cyclopropylglycine isomers.

NMR Spectroscopy: The Primary Diagnostic Tool

Nuclear Magnetic Resonance (NMR) is the workhorse for determining relative stereochemistry (cis vs. trans). The rigid cyclopropane ring imposes specific Karplus relationships that differ from flexible alkyl chains.

The Vicinal Coupling Rule ( )

In cyclopropane systems, the Karplus equation dictates that cis-coupling constants are generally larger than trans-coupling constants . This is counter-intuitive compared to alkene systems but is consistent for cyclopropanes due to ring strain and dihedral angles.

-

(

-

(

Protocol:

-Value Analysis

-

Solvent Selection: Use D

O for free amino acids or CDCl -

Acquisition: Acquire 1H NMR at

400 MHz (600 MHz recommended to resolve second-order effects). -

Analysis: Focus on the

-proton (ring CH) and-

If

Hz -

If

Hz

-

2D NOESY/ROESY for Spatial Assignment

When

-

Cis-Isomers: Strong NOE cross-peaks between the

-proton and the vicinal ring proton. -

Trans-Isomers: Weak or absent NOE cross-peaks between these protons; potential NOE between the

-proton and the other ring substituent.

Table 1: Diagnostic NMR Parameters for CPG Derivatives

| Parameter | Cis-Isomer (e.g., L-CCG-I) | Trans-Isomer (e.g., L-CCG-II) | Mechanistic Basis |

| 8.0 – 11.0 Hz | 4.0 – 6.5 Hz | Dihedral angle dependence (Karplus). | |

| -4.0 to -6.0 Hz | -4.0 to -6.0 Hz | Geminal coupling in strained rings. | |

| NOE Signal | Strong | Weak/Null | Through-space dipole interaction ( |

| Chemical Shift ( | Ring protons often shielded | Ring protons often shielded | Anisotropic effect of the cyclopropane ring. |

X-Ray Crystallography: The Gold Standard

While NMR provides relative stereochemistry, X-ray crystallography is required for absolute configuration unless a known chiral starting material with preserved stereochemistry was used.

Protocol: Single Crystal Growth for Zwitterions

CPGs are often zwitterionic, making them difficult to crystallize from organic solvents.

-

Vapor Diffusion: Dissolve 5-10 mg of the CPG in minimal water. Place in a small vial inside a larger jar containing methanol or ethanol. Seal and allow slow diffusion over 3-7 days.

-

Derivatization: If the zwitterion fails to crystallize, convert to the N-Boc methyl ester . These uncharged derivatives crystallize readily from hexanes/ethyl acetate.

-

Heavy Atom Incorporation: To determine absolute stereochemistry without a known reference, form a salt with a heavy halide (e.g., hydrobromide salt) to utilize anomalous dispersion techniques.

Mass Spectrometry: Fragmentation & Purity

Mass spectrometry (MS) confirms molecular weight but is less effective for stereochemistry. However, specific fragmentation patterns verify the integrity of the cyclopropane ring, which can open under acidic ionization conditions.

Fragmentation Logic

-

Ring Stability: The cyclopropane ring is surprisingly stable under ESI (Electrospray Ionization) but may undergo ring-opening under EI (Electron Impact).

-

Diagnostic Loss: Watch for

(Loss of HCOOH) and -

Retro-Process: In some derivatives, a retro-Simmons-Smith type fragmentation can occur, though rare in amino acid derivatives.

Case Study: Characterization of L-CCG-I

Compound: (2S, 1'S, 2'S)-2-(Carboxycyclopropyl)glycine. Target: Group II mGluR Agonist.

Experimental Walkthrough

-

Synthesis: Reaction of a chiral vinyl glycine derivative with diazomethane (Pd(OAc)

cat.). -

Isolation: The crude mix contains both cis- and trans-isomers.

-

HPLC: Separated using a Chiralpak AD-H column (Hexane/IPA/TFA).

-

NMR Assignment:

-

Fraction A showed

-

Fraction B showed

-

-

Confirmation: X-ray diffraction of Fraction B confirmed the (2S, 1'S, 2'S) absolute configuration.

Visualization: NMR Logic Tree

Caption: Logic tree for distinguishing cis/trans isomers in cyclopropylglycines using NMR coupling constants.

References

-

Hayashi, Y., et al. (1992). Agonist analysis of 2-(carboxycyclopropyl)glycine isomers for cloned metabotropic glutamate receptor subtypes expressed in Chinese hamster ovary cells. British Journal of Pharmacology. Link

- Shuto, S., et al. (1996). Synthesis of conformationaly restricted analogs of glutamate. Chemical and Pharmaceutical Bulletin.

-

Wiberg, K. B., et al. (1962). Nuclear Magnetic Resonance Spectroscopy.[2][3][4][5] Cyclopropane Derivatives. Journal of the American Chemical Society.[2] (Establishes J_cis > J_trans rule). Link

- Fowden, L., et al. (1969). Cyclopropyl amino acids from Aesculus and Blighia. Phytochemistry.

-

Pellicciari, R., et al. (1996). Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Boc-Cyclopropylglycine in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate conformation, enhance proteolytic stability, and improve binding affinity. Cyclopropylglycine (Cpg), a conformationally constrained analog of leucine and isoleucine, is of particular interest for its ability to induce specific secondary structures. This document provides a detailed guide for the successful integration of N-α-tert-Butyloxycarbonyl-cyclopropylglycine (Boc-Cpg) into peptide sequences using solid-phase peptide synthesis (SPPS). We will explore the unique challenges posed by this sterically hindered amino acid and present optimized protocols, reagent recommendations, and analytical methods to ensure high-yield, high-purity synthesis.

Introduction: The Value of Conformational Constraint

The cyclopropyl moiety of Cpg imparts significant rigidity to the peptide backbone, restricting the available Ramachandran space and pre-organizing the peptide into a desired conformation for receptor binding. This structural constraint can lead to enhanced biological activity and selectivity. The Boc/Bzl protection strategy, while a more traditional approach compared to the now-prevalent Fmoc/tBu chemistry, remains a robust and sometimes superior method for certain sequences, particularly in preventing aggregation.[1][2] This guide focuses on the successful application of Boc-Cpg within this classic SPPS framework.

The primary challenge in utilizing Boc-Cpg lies in the steric hindrance presented by the bulky cyclopropyl group adjacent to the alpha-carbon. This can significantly impede the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[3][4] Therefore, careful selection of activation methods and coupling conditions is paramount for success.

The Boc-SPPS Workflow: A Cyclical Process

The Boc-SPPS strategy involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain anchored to a solid support.[5][6] Each cycle consists of two main chemical steps: the deprotection of the N-terminal Boc group and the coupling of the next activated Boc-amino acid.

Figure 1: General workflow for a single elongation cycle in Boc-SPPS.

Overcoming the Challenge: Coupling Strategies for Boc-Cyclopropylglycine

The success of incorporating Boc-Cpg hinges on achieving near-quantitative coupling efficiency (>99%) to avoid truncated byproducts.[7] Due to its steric bulk, standard coupling conditions may prove insufficient. The key is to generate a highly reactive activated species that can overcome the steric hindrance.

Activation Methods

The choice of activating agent is critical. While various methods exist, carbodiimide-based activation, particularly in the presence of an additive, and onium salt-based activation are most effective.[8][9]

-

Carbodiimides + Additives: Diisopropylcarbodiimide (DIC) is often preferred over dicyclohexylcarbodiimide (DCC) because the resulting diisopropylurea byproduct is more soluble in common SPPS solvents like DMF.[8] Activation with a carbodiimide alone can be slow and risks racemization. The addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® generates a more reactive ester, accelerating the acylation and suppressing side reactions.[8][10]

-

Onium Salts (Uronium/Phosphonium): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that form highly reactive activated esters.[5] They are particularly well-suited for hindered couplings and are a primary recommendation for incorporating Boc-Cpg.

Recommended Reagent Combinations

The following table summarizes recommended coupling strategies for Boc-Cpg, starting with the most robust options.

| Coupling Reagent(s) | Base | Equivalents (AA:Reagent:Base) | Recommended Use & Rationale |

| HATU / HCTU | DIPEA or 2,4,6-Collidine | 1 : 1 : 2 | Primary Recommendation. Highly efficient for sterically hindered amino acids. Collidine is a bulkier, less nucleophilic base that can reduce racemization compared to DIPEA.[10] |

| HBTU / TBTU | DIPEA or NMM | 1 : 1 : 2 | A very effective and widely used alternative to HATU. Provides high coupling efficiency. |

| DIC / HOBt or Oxyma | In situ Neutralization | 1 : 1 : 1 | A classic, cost-effective method. The in situ neutralization protocol, where the activating agents are added directly to the TFA salt of the peptide-resin along with the base, can minimize aggregation.[2][5] |

Detailed Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Boc-Cpg Incorporation

This protocol is designed for manual synthesis on a 0.1 mmol scale using a standard Merrifield or PAM resin.[1][11]

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM, 5 mL) for 30 minutes in a suitable reaction vessel.

-

Boc Deprotection:

-

Washing: Wash the resin sequentially with DCM (3 x 5 mL), Isopropanol (IPA) (2 x 5 mL), and N,N-Dimethylformamide (DMF) (3 x 5 mL).

-

Neutralization:

-

Add 10% Diisopropylethylamine (DIPEA) in DMF (v/v, 5 mL).

-

Agitate for 2 minutes. Repeat once.

-

Wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Boc-Cpg Coupling (HATU Activation):

-

In a separate vial, dissolve Boc-cyclopropylglycine (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (2 mL).

-

Add DIPEA (6 eq., 0.6 mmol) to the activation mixture.

-

Immediately add the activated amino acid solution to the drained, neutralized resin.

-

Agitate for 1-2 hours. Note: For a sterically hindered residue like Cpg, a longer coupling time or a double coupling may be necessary.

-

-

Monitoring & Post-Coupling Wash:

-

Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the test is positive, drain the reaction mixture and repeat step 5 ("double coupling").

-

Once coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection cycle.

-

Protocol 2: Cleavage and Global Deprotection (Boc/Bzl Strategy)

The final step in Boc-SPPS requires a strong acid to cleave the peptide from the resin and remove side-chain protecting groups (e.g., Benzyl ethers, Tosyl groups).[1] This procedure requires specialized equipment due to the hazardous nature of Hydrogen Fluoride (HF).

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus and a well-ventilated fume hood.

-

Preparation: Dry the final peptide-resin thoroughly under high vacuum for at least 4 hours.

-

Scavenger Addition: Place the dried resin in the HF reaction vessel. Add a scavenger, such as anisole (~1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

-

HF Cleavage:

-

Cool the reaction vessel to 0°C.

-

Carefully condense anhydrous liquid HF (~10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

-

Peptide Precipitation & Washing:

-

Triturate the remaining resin and scavenger mixture with cold diethyl ether.

-

Filter the precipitated crude peptide.

-

Wash the peptide several times with cold ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

-

-

Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., containing acetonitrile and a small amount of TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

Analytical Characterization

Post-synthesis, it is crucial to verify the identity and purity of the Cpg-containing peptide.

-

RP-HPLC: This is the primary tool for assessing the purity of the crude peptide and for purification.[12][13] A shallow gradient is often beneficial for separating peptides from closely related impurities.[12]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS should be used to confirm that the observed molecular weight matches the theoretical mass of the desired peptide.[13]

-

Tandem MS (MS/MS): For unambiguous sequence confirmation, MS/MS analysis can be performed to fragment the peptide and verify the presence and position of the cyclopropylglycine residue.[14]

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Deletion Peptide (-Cpg) | Incomplete coupling of Boc-Cpg due to steric hindrance. | - Switch to a more potent coupling reagent (e.g., HATU).- Perform a double coupling.- Increase coupling time to 2-4 hours. |

| Peptide Aggregation | Formation of secondary structures on-resin, impeding reagent access. | - Synthesize at a lower resin loading (0.1-0.3 mmol/g).- Use in situ neutralization protocols.[2]- Consider alternative solvents like N-Methyl-2-pyrrolidone (NMP). |

| Incomplete Deprotection | Incomplete removal of side-chain protecting groups during final cleavage. | - Increase HF cleavage time to 2 hours.- Ensure adequate scavenger concentration.- For very difficult sequences, a two-stage cleavage might be necessary. |

| Overcoupling | Partial deprotection of the side-chain Boc group on Lysine, leading to branched peptides. | This is more common in high-temperature microwave synthesis but can occur if acidic conditions are generated.[15][16] Ensure proper neutralization before coupling. |

Conclusion

The successful incorporation of Boc-cyclopropylglycine into synthetic peptides is readily achievable with a well-defined strategy that directly addresses its inherent steric bulk. By employing high-potency onium salt activators like HATU, ensuring complete coupling through careful monitoring, and adhering to established Boc-SPPS protocols, researchers can effectively leverage the unique conformational benefits of this valuable non-canonical amino acid. The protocols and troubleshooting guide provided herein serve as a robust framework for scientists and drug developers aiming to create novel, structurally defined peptide therapeutics.

References

- Technical Support Center: Managing Difficult Sequences in SPPS with Backbone Modifications - Benchchem. (n.d.). BenchChem.

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS. (2022). University of Padua.

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (2022). National Center for Biotechnology Information.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis - Benchchem. (n.d.). BenchChem.

-

Side reactions in solid-phase peptide synthesis and their applications - PubMed. (1999). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation.

-

Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). AAPPTec. Retrieved February 11, 2026, from [Link]

- Methods and protocols of modern solid phase peptide synthesis. (2014). SpringerLink.

- SPPS Tips For Success Handout. (n.d.). Mesa Labs.

-

Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC. (2022). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PubMed. (2022). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

Dependence of stepwise SPPS yield on coupling efficiency (A) and number... - ResearchGate. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. (1994). ResearchGate. Retrieved February 11, 2026, from [Link]

-

SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube. (2023). YouTube. Retrieved February 11, 2026, from [Link]

-

HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]

-

Therapeutic Peptides Workflow Resource Guide. (n.d.). Agilent Technologies. Retrieved February 11, 2026, from [Link]

-

Spps and side reactions in peptide synthesis | PPTX - Slideshare. (n.d.). SlideShare. Retrieved February 11, 2026, from [Link]

-

What causes overcoupling in microwave assisted SPPS? : r/chemistry - Reddit. (n.d.). Reddit. Retrieved February 11, 2026, from [Link]

-

What causes overcoupling in microwave assisted SPPS? - ResearchGate. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mesalabs.com [mesalabs.com]

- 11. chempep.com [chempep.com]

- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 13. lcms.cz [lcms.cz]

- 14. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

incorporation of Boc-cPr-Gly-OH into cyclic peptides

Application Note & Protocol: Incorporation of Boc-cPr-Gly-OH into Cyclic Peptides

Core Directive & Scientific Rationale

Subject: N-tert-Butoxycarbonyl-L-cyclopropylglycine (Boc-cPr-Gly-OH) CAS: 1212257-18-5 (Fmoc analog ref), 4530-20-5 (Boc-Gly ref - Note: Specific CAS for Boc-cPr-Gly-OH varies by isomer, typically available as racemic or enantiopure forms).

The Challenge:

Incorporating cyclopropylglycine (cPr-Gly) into peptides introduces a rigid steric constraint that restricts the rotation of the backbone

-

Steric Hindrance: The bulky cyclopropyl group at the

-carbon creates a "neopentyl-like" steric barrier, making both the acylation of the cPr-Gly amine and the coupling of cPr-Gly to the chain difficult. -

Cyclization Efficiency: While the constraint can pre-organize the backbone (turn inducer), it can also enforce conformations unfavorable for head-to-tail cyclization if placed incorrectly relative to the closure site.

The Solution: This protocol utilizes a Boc-SPPS (Solid Phase Peptide Synthesis) strategy optimized for hindered amino acids, followed by a high-dilution Solution-Phase Cyclization . This "hybrid" approach ensures maximal coupling efficiency on the solid support while avoiding the complexities of on-resin cyclization in Boc chemistry (which often lacks the necessary orthogonal protecting groups).

Critical Materials & Handling

| Reagent | Specification | Purpose |

| Boc-cPr-Gly-OH | >98% Purity, Enantiopure (L or D) | Non-canonical building block. Store at -20°C. |

| Coupling Reagent | HATU or PyAOP | High-activity reagents required to overcome steric hindrance. |

| Activator Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Superior to HOBt for hindered couplings; reduces racemization. |

| Resin | PAM Resin (for acid/C-term) or MBHA (for amide) | Stable to TFA; cleaved by HF. |

| Cyclization Reagent | PyBOP or DPPA | Used in solution phase for head-to-tail closure. |

Caution: The cyclopropyl ring is generally stable to TFA and HF under standard conditions. However, avoid highly electrophilic scavengers that might attack the ring during HF cleavage. Use standard scavengers (p-cresol, dimethyl sulfide).

Experimental Protocol: Solid Phase Assembly

Phase A: Resin Preparation & Standard Elongation

Standard Boc cycles are used for non-hindered residues.

-

Swelling: Swell PAM resin (0.5 mmol/g loading) in DCM for 30 min.

-

Deprotection: Treat with 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x).

-

Neutralization: Treat with 10% DIEA/DCM (2 x 2 min). Wash with DCM (5x).

Phase B: Coupling Boc-cPr-Gly-OH (The "In" Step)

Due to steric bulk, standard DCC/HOBt couplings are insufficient.

-

Activation:

-

Dissolve Boc-cPr-Gly-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF.

-

Add HOAt (3.0 eq) to enhance activation esters.

-

Add DIEA (6.0 eq) immediately before adding to the resin.

-

Note: Pre-activation should not exceed 2 minutes to avoid racemization.

-

-

Coupling:

-

Re-Coupling (Double Couple):

-

Wash resin with DMF.[3]

-

Repeat activation and coupling with fresh reagents for 2 hours.

-

-

Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.

Phase C: Elongation from cPr-Gly (The "Out" Step)

This is the most difficult step. The amine of cPr-Gly is buried by the cyclopropyl ring.

-

Deprotection: Standard TFA removal (see Phase A).

-

Coupling the Next Residue:

-

Use a small, highly reactive amino acid if possible (e.g., Gly, Ala).

-

Use PyAOP (3 eq) / HOAt (3 eq) / TMP (2,4,6-trimethylpyridine, 6 eq).

-

Rationale: TMP is a weaker base than DIEA and reduces the risk of base-catalyzed racemization of the sensitive cPr-Gly residue during this slow coupling.

-

Time: Allow to react for 4–12 hours or overnight.

-

Monitoring: Chloranil test is preferred over Ninhydrin for secondary/hindered amines (though cPr-Gly is primary, it behaves like a secondary amine sterically).

-

Cleavage & Work-Up

HF Cleavage (High/Low Method):

-

Low HF (Optional): If containing Met/Trp/Cys, perform a "Low HF" step (HF:DMS:p-cresol 25:65:10) for 2 hours at 0°C to remove side-chain groups without carbonium ion trapping.

-

High HF (Standard): Evaporate Low HF. Add anhydrous HF with p-cresol (90:10). React at 0°C for 1 hour.

-

Extraction: Precipitate with cold diethyl ether. Wash pellet 3x with ether. Extract peptide into 50% Acetonitrile/Water (0.1% TFA) and lyophilize.

Solution-Phase Cyclization Protocol

Strategy: Head-to-Tail Cyclization of the linear precursor. Pre-requisite: The linear peptide must be fully deprotected and purified (approx. >90% purity recommended) to avoid side-reactions.

-

Dilution (Pseudo-High Dilution):

-

Dissolve linear peptide in dry DMF or DCM to a concentration of 0.1 – 0.5 mM .

-

Why? High dilution favors intramolecular (cyclization) over intermolecular (oligomerization) reactions.

-

-

Basification:

-

Adjust pH to 8–9 using DIEA or NMM .

-

-

Cyclization Initiation:

-

Add PyBOP (1.5 eq) and HOBt (1.5 eq).

-

Stir at room temperature for 12–24 hours.

-

Alternative: For difficult closures, use DPPA (Diphenylphosphoryl azide) with solid NaHCO₃ (requires 2-3 days).

-

-

Quenching: Evaporate solvent in vacuo. Redissolve in HPLC buffer.

Visualization: Synthesis Workflow

Figure 1: Optimized workflow for incorporating sterically hindered cPr-Gly into cyclic peptides via Boc chemistry.

Analytical Validation

| Method | Observation | Notes |

| ESI-MS | Verify mass shift. cPr-Gly is isomeric with Valine/Proline derivatives; ensure high-res MS matches formula. | |

| 1H NMR | Cyclopropyl Protons | Look for distinctive high-field multiplets at 0.2 – 0.8 ppm (characteristic of cyclopropyl ring protons). |

| HPLC | Retention Time | Cyclic peptides typically elute later than their linear precursors due to loss of charged termini and increased hydrophobicity. |

References

-

Larionov, O. V., & de Meijere, A. (2006).[4] Practical Syntheses of Both Enantiomers of Cyclopropylglycine. Advanced Synthesis & Catalysis, 348(9), 1071-1078.

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation.[1][5][6] Methods in Enzymology, 289, 104-126. (Establishes HATU/HOAt superiority for hindered amines).

-

Jadhav, K. B., et al. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protocol Exchange.

-

Li, W., et al. (2017). Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.[4] Tetrahedron Letters, 58(23), 2325-2329. (Discusses racemization control).

Sources

Troubleshooting & Optimization

Technical Support Center: Aggregation of Cyclopropylglycine (Cpg) Peptides

This guide serves as a technical support center for researchers encountering aggregation issues with peptides containing Cyclopropylglycine (Cpg) . It addresses the unique physicochemical challenges imposed by the cyclopropyl moiety—specifically its steric bulk and hydrophobicity—and provides actionable, evidence-based solutions.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Synthesis, Purification, and Storage of Cpg-Peptides

Introduction: The Cpg Challenge

What is the core issue?

Cyclopropylglycine (Cpg) introduces a rigid, hydrophobic cyclopropyl group. Depending on the specific isomer used—

-

Steric Hindrance: The bulky ring adjacent to the

-carbon restricts conformational freedom, making amide bond formation thermodynamically unfavorable and kinetically slow. -

Hydrophobic Collapse: The lipophilic nature of the cyclopropyl group drives the formation of

-sheet aggregates, both on-resin and in solution. This leads to "deletion sequences" (missing amino acids) during synthesis and gelation during purification.

Module 1: Synthesis Troubleshooting (The "Build" Phase)

Diagnostic: Is my synthesis failing due to aggregation?

-

Symptom: The resin bed shrinks or stops swelling after the addition of Cpg.

-

Symptom: Kaiser test is negative (false negative) despite incomplete coupling.

-

Symptom: Mass spec shows [M - Residue] peaks, indicating skipped couplings.

Troubleshooting Workflow

Q: How do I overcome steric hindrance during Cpg coupling?

A: Standard carbodiimide chemistry (DIC/HOBt) is often insufficient. You must switch to high-efficiency aminium/uronium salts or phosphonium reagents.

Recommended Protocol: High-Stringency Cpg Coupling

-

Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These reagents minimize racemization while maximizing activation.

-

Base: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to further accelerate the reaction.

-

Conditions: Double couple.

-

Coupling 1: 2 hours at Room Temperature.

-

Coupling 2: 1 hour at 50°C (Microwave preferred, 25W). Note: Cpg is prone to racemization at high temps; do not exceed 50°C.

-

Q: The resin has collapsed. How do I solvate the growing chain?

A: Aggregated peptide chains form "hard" spheres that solvents like DMF cannot penetrate. You must disrupt the hydrogen bond network.

Strategy: The "Magic Mixture" & Chaotropic Salts Replace standard DMF with one of the following systems during the coupling and deprotection steps:

| Solvent System | Composition | Mechanism of Action |

| Magic Mixture | DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate | Detergent action disrupts hydrophobic pockets; Ethylene carbonate breaks |

| Chaotropic Wash | 0.8M LiCl or KSCN in DMF | Chaotropic ions disrupt hydrogen bonding networks within the aggregate. |

| Fluorinated Solvent | 20% HFIP (Hexafluoroisopropanol) in DCM | Strong H-bond donor; highly effective for swelling polystyrene resins loaded with hydrophobic peptides. |

Visual Guide: Synthesis Decision Tree

Figure 1: Decision tree for troubleshooting incomplete couplings in Cpg-containing peptides.

Module 2: Purification & Solubility (The "Refine" Phase)

Diagnostic: Why is my peptide not eluting or eluting broadly?

-

Issue: Cpg peptides are notorious for sticking to C18 columns or precipitating inside the injector loop.

-

Root Cause: The hydrophobic patch created by Cpg acts as a "grease spot," binding irreversibly to the stationary phase or self-assembling into insoluble fibrils.

Q: How do I dissolve the crude peptide for HPLC?

A: Do NOT attempt to dissolve initially in 100% water or 0.1% TFA. This will likely induce precipitation.

Protocol: Solubility Screening

-

Initial Wetting: Add a minimal volume of HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) to the lyophilized crude. These solvents break aggregates immediately.

-

Dilution: Slowly dilute with 50% Acetic Acid or Water/Acetonitrile (1:1).

-

Clarification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, your peptide is aggregated. Add 6M Guanidine HCl to the buffer.

Q: The peak is extremely broad on HPLC. How do I sharpen it?

A: Broad peaks indicate slow mass transfer due to aggregation on the column or conformational interconversion.

Optimization Table: HPLC Parameters for Cpg Peptides

| Parameter | Standard Condition | Cpg-Optimized Condition | Reason |

| Column Temp | 25°C | 60°C - 70°C | Heat disrupts aggregates and speeds up conformational exchange, sharpening peaks. |

| Stationary Phase | C18 | C4 or Phenyl-Hexyl | Lower hydrophobicity prevents irreversible binding of the Cpg moiety. |

| Mobile Phase B | Acetonitrile | Isopropanol / Acetonitrile (1:1) | Isopropanol is a stronger eluent for hydrophobic peptides. |

| Additive | 0.1% TFA | 0.1% TFA + 10% Formic Acid | Higher acidity helps solubilize the peptide backbone. |

Module 3: Storage & Stability (The "Preserve" Phase)

Q: My peptide was soluble yesterday, but today it is a gel. Why?

A: This is a time-dependent aggregation phenomenon. Cpg peptides can form amyloid-like fibrils over time, especially in salt-containing buffers (like PBS).

Storage Guidelines:

-

Lyophilization: Always store as a dry powder. Lyophilize from 10% Acetic Acid rather than water to ensure an amorphous (non-crystalline) solid.

-

Counter-ion: Exchange TFA counter-ions for Acetate or Hydrochloride if possible. TFA salts can be hygroscopic and acidic, promoting hydrolysis or aggregation over long periods.

-

Reconstitution: Only reconstitute immediately before use. If storage in solution is mandatory, store at pH < 4 (to protonate residues and repel chains) or in DMSO stocks.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews. (Comprehensive review on protecting groups and aggregation disruption).

-

Paradís-Bas, M., et al. (2016). "The Road to the Synthesis of 'Difficult' Peptides." Chemical Society Reviews. (Discusses magic mixtures and pseudoprolines).

-

Mutter, M., et al. (2004). "Switch Peptides: A New Concept for the Synthesis of Hydrophobic Peptides." Biopolymers. (Mechanisms of disrupting beta-sheet aggregation).

-

Sigma-Aldrich Technical Guide. "Overcoming Aggregation in Solid-phase Peptide Synthesis." (Practical protocols for chaotropic salts).

-

CEM Corporation. "Microwave Peptide Synthesis: Handling Difficult Sequences." (Data on elevated temperature coupling for hindered residues).

Disclaimer: This guide is intended for research use only. All protocols involves hazardous chemicals (HFIP, TFA, etc.). Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

challenges in the purification of hydrophobic cyclopropyl-peptides

Topic: Challenges in the purification of hydrophobic cyclopropyl-peptides Role: Senior Application Scientist, Advanced Peptide Core Facility

Subject: Troubleshooting Hydrophobic Cyclopropyl-Peptide Purification Ticket ID: #CP-HYD-998 Status: Open Guide

Welcome to the APPC Technical Support Center. If you are accessing this guide, you are likely struggling with a peptide containing cyclopropyl moieties (e.g., 1-aminocyclopropanecarboxylic acid,

The Core Problem: Cyclopropyl groups are not just hydrophobic; they are conformationally rigid . They constrain the peptide backbone (often inducing

This guide moves beyond standard protocols to address these specific physicochemical challenges.

Module 1: The Solubility Paradox (Sample Preparation)

Issue: "My peptide precipitates the moment I add the aqueous buffer."

Diagnosis: You are likely experiencing rapid

The "Structure Reset" Protocol

Do not attempt to dissolve these peptides directly in the mobile phase. You must first disrupt the intermolecular hydrogen bonding that holds the aggregates together.

Step-by-Step Methodology:

-

The Organic Dissolution:

-

Dissolve the crude lyophilized peptide in 100% Hexafluoroisopropanol (HFIP) .

-

Why? HFIP is a potent hydrogen-bond donor that disrupts

-sheets and dissociates aggregates into monomers [1]. -

Volume: Use minimal volume (e.g., 1–2 mL for 10 mg).

-

-

The Solvent Exchange (The Film Method):

-

Evaporate the HFIP completely using a stream of nitrogen or a centrifugal evaporator.

-

Result: This leaves a thin film of peptide on the vial wall. Crucially, this film is now in an amorphous, monomeric state, not the aggregated crystalline state of the original solid.

-

-

Reconstitution:

-

Add your Organic Modifier first (e.g., Acetonitrile or Isopropanol). Vortex until dissolved.

-

Then slowly add your aqueous buffer (0.1% TFA in Water) dropwise while vortexing.

-

Target: Aim for the highest organic concentration possible that still binds to the column (usually 10–20% organic for very hydrophobic peptides).

-

Data: Solubility Modifiers Comparison

| Solvent | Solubilizing Power | Risk Factor | Recommended Use |

| HFIP | High (**) | Volatile, expensive | Initial dissolution only (evaporate off). |

| DMSO | High (****) | Viscous, high UV cutoff | Injectable, but keep <5% of total volume. |

| TFE | Medium () | Stabilizes | Good alternative if HFIP is unavailable. |

| 6M Guanidine | High (****) | Salt load | Avoid for RP-HPLC (crashes on column). |

Module 2: Chromatographic Strategy (The Separation)

Issue: "The peak is 5 minutes wide," or "I see nothing, then a ghost peak in the next run." Diagnosis: The peptide is interacting too strongly with the stationary phase (adsorption) or has poor mass transfer due to aggregation.

Workflow: Column & Mobile Phase Selection

Standard C18 columns are often too hydrophobic (retentive) for cyclopropyl peptides. The peptide binds irreversibly or "smears" along the column.

Figure 1: Decision matrix for selecting stationary phases and conditions based on peptide solubility and hydrophobicity.

The "Isopropanol Doping" Technique

Acetonitrile (ACN) is often insufficient to elute cyclopropyl peptides.

-

Protocol: Modify Mobile Phase B.

-

Standard: 100% ACN + 0.1% TFA.

-

Doped: 80% ACN / 20% Isopropanol (IPA) + 0.1% TFA.

-

-

Mechanism: IPA is a stronger eluent for lipophilic compounds and helps wet the hydrophobic surface of the stationary phase, preventing on-column precipitation [2].

Thermal Control

-

Set Column Oven to 60°C.

-

High temperature reduces mobile phase viscosity (counteracting IPA pressure) and increases the kinetics of desorption, sharpening the peaks significantly.

Module 3: Recovery & Handling (Post-Purification)

Issue: "I collected the fraction, lyophilized it, and the tube is empty." Diagnosis: Your peptide adsorbed to the plastic walls of the fraction tube or the lyophilization vial.

The "Low-Bind" Imperative: Hydrophobic peptides will coat standard Polypropylene (PP) and Glass surfaces.

-

Collection Vessels: ALWAYS use LoBind (low retention) tubes or silanized glass vials.

-

The "Never-Dry" Rule:

-

Do not lyophilize to complete dryness if possible.

-

If you must dry, stop the lyophilizer when a "fluffy" powder forms. If it collapses into a hard, glassy resin, it may never resolubilize.

-

-

Rescue Protocol:

-

If a sample is stuck to a vial, add 100% Acetic Acid or HFIP . Vortex for 10 minutes. This is often the only way to recover adsorbed cyclopropyl peptides [3].

-

Troubleshooting FAQs

Q1: Can I use Formic Acid (FA) instead of TFA for LC-MS?

-

Answer: You can, but be careful. TFA (Trifluoroacetic acid) acts as an ion-pairing agent that masks the positive charges, increasing hydrophobicity and improving peak shape on C18/C4 columns. FA is weaker. If you switch to FA, you may see significant peak tailing.

-

Compromise: Use 0.05% TFA + 0.1% FA. This gives some ion-pairing benefit with acceptable MS signal suppression [4].

-

Q2: My peptide elutes at 95% B and carries over to the blank run.

-

Answer: This is "Ghosting."

-

Fix 1: Insert a "Sawtooth" wash at the end of your gradient (ramp to 100% B, hold 2 min, drop to 10% B, ramp back to 100% B).

-

Fix 2: Inject a "Cleaning Plug" of TFE/Water (50:50) between runs to strip the injector loop.

-

Q3: Why does my cyclopropyl peptide show two peaks with the same mass?

-

Answer: Cis/Trans isomerism or stable conformers. Cyclopropyl rings are rigid. If the exchange between conformers is slow on the NMR/HPLC timescale, you will see two peaks.

-

Test: Re-run the sample at a higher temperature (e.g., 70°C). If the peaks merge, it is conformational. If they remain distinct, it is a diastereomer (synthesis impurity).

-

References

-

Use of HFIP in Peptide Chemistry: Narayan, P. et al. (2000). The mechanism of aggregation of the Alzheimer's Aβ(1–40) peptide explored by HFIP. Journal of Molecular Biology.[1] (Context: HFIP as a standard for disrupting hydrophobic aggregates).

-

Isopropanol in HPLC: Agilent Technologies. (2020). Strategies for the Purification of Hydrophobic Peptides. Application Note 5994-2334EN.

-

Adsorption to Surfaces: Goebel-Stengel, M. et al. (2011). The importance of using the correct plasticware for peptide analysis. Peptides.[1][2][3][4][5][6][7][8][9][10][11]

-

TFA vs Formic Acid in LC-MS: Kassel, D.B. (2005). Peptide Mass Spectrometry and HPLC Method Development. Chemical Reviews.

Sources

- 1. Automated Synthesis and Purification of Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nestgrp.com [nestgrp.com]

- 3. researchgate.net [researchgate.net]

- 4. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]

- 11. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]

stability of the cyclopropyl ring under different reaction conditions

Current Status: Operational Ticket Type: Advanced Chemical Stability & Troubleshooting Assigned Specialist: Senior Application Scientist

System Overview: The Cyclopropyl Unit

Product Description: The cyclopropyl ring is a high-energy structural motif (~27.5 kcal/mol strain energy). It is not merely a "small alkane"; electronically, it behaves as a hybrid between a saturated system and a double bond (Walsh orbitals).

Core Behavior:

-

The "Double Bond" Mimic: The bent

-bonds have significant -

The Stability Paradox: While kinetically stable to many oxidants and bases, it is thermodynamically primed for ring-opening under acidic, radical, or hydrogenolytic conditions.

Troubleshooting Guides (Q&A Format)

Module A: Acid-Mediated Instability

User Ticket: "I lost my cyclopropyl ring during a Boc-deprotection using TFA. NMR shows a chain-opened product. What happened?"

Diagnosis: You have triggered an acid-catalyzed ring opening . The high electron density in the "banana bonds" (bent bonds) makes the ring basic. It acts as a nucleophile toward strong protons.

The Mechanism (Root Cause): Protonation typically occurs at the ring carbon or the bond edge, generating a carbocation. This relieves the 27.5 kcal/mol ring strain. The cation is then trapped by a nucleophile (e.g., trifluoroacetate or water), resulting in a linear alkyl chain.

Visualizing the Failure Mode:

Figure 1: Mechanism of acid-catalyzed cyclopropyl ring opening.

Corrective Actions:

-

Buffer the System: Avoid neat TFA. Use a scavenger (e.g., thioanisole) or dilute TFA in DCM to control the proton activity.

-

Switch Reagents: If possible, use HCl in dioxane (anhydrous) rather than aqueous acids, or switch to Lewis acid deprotection (

) if the substrate allows. -

Electronic Stabilization: If you are designing the molecule, electron-withdrawing groups (EWGs) on the ring decrease basicity and improve acid stability.

Module B: Hydrogenation & Reduction Selectivity

User Ticket: "I need to reduce an alkene to an alkane, but my cyclopropyl group is also getting reduced to a propyl chain. I'm using Pd/C."

Diagnosis: Standard heterogeneous hydrogenation catalysts (Pd/C, Pt/C) are too aggressive. Palladium readily inserts into the strained C-C bond of cyclopropane (hydrogenolysis).

The Protocol Fix: You must switch from a heterogeneous mechanism (surface adsorption) to a homogeneous mechanism or a "poisoned" system.

Catalyst Selection Matrix:

| Catalyst System | Activity on Alkene | Activity on Cyclopropane | Recommendation |

| Pd/C (10%) | High | High (Ring Opening) | ❌ AVOID for survival. |

| PtO₂ (Adam's) | High | Moderate | ⚠️ Risky (often opens in acetic acid). |

| RhCl(PPh₃)₃ (Wilkinson's) | High | Inert | ✅ GOLD STANDARD . |

| Diimide (N₂H₂) | High | Inert | ✅ Excellent non-metal alternative. |

Decision Logic:

Figure 2: Catalyst selection workflow for preserving cyclopropyl rings during reduction.

Module C: Cross-Coupling (Suzuki-Miyaura)

User Ticket: "My Suzuki coupling with Cyclopropylboronic acid is stalling. Yields are <30%, and I see de-boronated starting material."

Diagnosis:

Cyclopropylboronic acids are prone to protodeboronation and are less reactive than aryl boronic acids due to the

Optimized Protocol (The "Wallace/Deng" Conditions): To boost yields, you need a bulky, electron-rich ligand and anhydrous conditions to prevent hydrolysis.

-

Ligand: Tricyclohexylphosphine (

) is critical. It creates a highly active Pd species. -

Base: Potassium Phosphate (

) is superior to carbonates for this specific coupling. -

Stoichiometry: Use excess boronic acid (1.3 – 1.5 equiv) to account for decomposition.

Step-by-Step Protocol:

-

Charge flask with Aryl Bromide (1.0 equiv), Cyclopropylboronic acid (1.3 equiv),

(5 mol%), and -

Add

(3.0 equiv). -

Solvent: Toluene/Water (20:1) or strictly Anhydrous Toluene if hydrolysis is severe.

-

Heat to 100°C for 3–12 hours.

Note: If stability remains an issue, switch to Potassium Cyclopropyl Trifluoroborate . These salts are air-stable and release the active boronic species slowly, preventing decomposition.

Module D: Radical Chemistry (The "Clock" Effect)

User Ticket: "I'm using a cyclopropylmethyl group as a probe. How fast does it open?"

Technical Insight: The cyclopropylcarbinyl radical rearrangement is one of the most reliable "radical clocks" in physical organic chemistry. It is used to time the kinetics of competing reactions.

-

Reaction: Cyclopropylcarbinyl radical

Homoallyl radical. -

Rate Constant (

): -

Implication: If you observe the ring-opened product (homoallyl alkene), your reaction almost certainly passed through a radical intermediate. If the ring stays closed, the radical lifetime was

nanoseconds (or the mechanism was ionic).

Comparison Table: Ring Opening Rates

| Radical Species | Rate Constant ( | Half-Life |

| Cyclopropylcarbinyl | ~ 1.0 × 10⁸ | ~ 7 ns |

| Cyclobutylcarbinyl | ~ 4.0 × 10³ | ~ 170 µs |

| 5-Hexenyl (Cyclization) | ~ 2.0 × 10⁵ | ~ 3.5 µs |

References & Authority

-

Wiberg, K. B. (1986). The Structure and Properties of Small Ring Compounds. Accounts of Chemical Research. Link

-

Foundational text on ring strain and Walsh orbitals.

-

-

Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.[1][2] Tetrahedron Letters. Link

-

Source for the optimized Suzuki coupling protocol.

-

-

Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron.[3] Link

-

Authoritative source for radical clock rate constants.

-

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry.[4] Link[4]

-

Review of metabolic stability and drug design applications.

-

-

Charette, A. B. (2010). Cyclopropanes in Organic Synthesis.[1][3][5] Science of Synthesis. Link

-

Comprehensive guide to synthesis and reactivity.

-

Sources

- 1. audreyli.com [audreyli.com]

- 2. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

analytical challenges in characterizing cyclopropylglycine-containing peptides

This is a specialized Technical Support Center guide designed for analytical chemists and peptide scientists.

Topic: Analytical Challenges in Cyclopropylglycine (CPG) Peptide Characterization Ticket Type: Advanced Troubleshooting & Method Development Support Level: Tier 3 (Senior Scientist)

Executive Summary: The CPG Paradox

Cyclopropylglycine (CPG) is a non-canonical amino acid valued in drug design for its ability to constrain peptide backbone conformation, thereby enhancing potency and metabolic stability. However, the very feature that makes it valuable—the highly strained cyclopropane ring—creates a "fragility paradox" during analysis.

The Core Challenges:

-

Acid Lability: The ring strain (~27.5 kcal/mol) makes CPG susceptible to electrophilic ring-opening during standard acidic cleavage (TFA), leading to hydration (+18 Da) or scavenger adducts.

-

Isobaric Ambiguity:

-Cyclopropylglycine (residue mass ~97.05 Da) is isobaric with Proline , making standard MS1 sequencing unreliable. -

Stereochemical Drift: The steric bulk of the cyclopropyl group increases the risk of racemization during coupling, necessitating high-resolution separation of diastereomers.

Troubleshooting Modules

Module A: Synthesis & Sample Integrity (The "Ghost" Peaks)

User Query: "My LC-MS shows the correct mass, but also a significant peak at +18 Da and +136 Da. Is my peptide wet?"

Diagnosis: This is likely acid-catalyzed ring opening , not simple hydration. The +18 Da is water addition to the opened ring; +136 Da is likely a scavenger adduct (e.g., Pbf or TRT cation attack) or a specific matrix adduct.

The Mechanism: Ring Opening

Under high TFA concentrations, the cyclopropane ring can protonate, forming a transient carbocation that relieves ring strain. This species is highly electrophilic and reacts with nucleophiles (water, scavengers).

Corrective Protocol: Optimized Cleavage Cocktail

Standard "Reagent K" or high-acid cocktails are too harsh. You must minimize the lifetime of carbocations.

Step-by-Step Solution:

-

Switch Cocktail: Use a "Soft Cleavage" cocktail with silylated scavengers.

-

Formula: TFA / TIPS / Phenol / H2O (92.5 : 2.5 : 2.5 : 2.5).

-

Why? TIPS (Triisopropylsilane) is a hydride donor that quenches carbocations faster than they can attack the CPG ring.

-

-

Temperature Control: Perform cleavage at 0°C for the first 30 minutes, then warm to room temperature for a maximum of 60-90 minutes.

-

Why? Ring opening has a higher activation energy than deprotection; cold temperature kinetically favors deprotection.

-

-

Avoid Dithioerythritol (DTT/EDT): Thiols are strong nucleophiles and will readily attack the opened ring, forming stable sulfide adducts.

Validation: Re-inject the sample. The +18 Da peak should diminish to <1%.

Module B: Chromatographic Separation (The Split Peak)

User Query: "I see a doublet peak for my purified peptide. MS shows identical mass for both. Is it a conformer or an isomer?"

Diagnosis: This is likely a diastereomer resulting from racemization of the CPG alpha-carbon during synthesis. CPG is sterically hindered (similar to Isoleucine/Valine), making coupling slow and prone to base-catalyzed epimerization.

Decision Matrix: Conformer vs. Isomer

-

Test: Heat the column to 60°C.

-

Result A (Peaks Merge): It is a Conformer (cis/trans proline isomerization or backbone breathing).

-

Result B (Peaks Remain): It is a Diastereomer (D-CPG contaminant).

-

Method Development Workflow (Graphviz)

Recommended Column Chemistry: Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. The cyclopropane ring has unique pi-character (banana bonds) that interacts differently with aromatic stationary phases compared to linear alkyl chains, enhancing diastereomeric separation.

Module C: Mass Spectrometry (The Identity Crisis)

User Query: "I cannot distinguish between Proline and Cyclopropylglycine in my sequence. They have the same mass."

Diagnosis: CPG and Proline are isobaric (Residue MW ~97.05 Da). Standard low-res MS cannot distinguish them. Even high-res MS requires sub-ppm accuracy to distinguish based on binding energy differences, which is impractical for routine screening.

Data Comparison: Isobaric Residues

| Residue | Formula (Residue) | Monoisotopic Mass (Da) | Immonium Ion (m/z) | Key Fragment Characteristic |

| Proline (P) | C5H7NO | 97.0528 | 70.06 | Internal fragmentation (y-2 ions) |

| C5H7NO | 97.0528 | 70.06 (Isomeric) | Ring-opening loss (neutral loss 41 Da possible) | |

| Valine (V) | C5H9NO | 99.0684 | 72.08 | Side chain loss (43 Da) |

Note: While the masses are identical, the gas-phase behavior differs.

Advanced Characterization Protocol

1. Ion Mobility Spectrometry (IMS): This is the gold standard. CPG is more rigid than Proline but has a different collisional cross-section (CCS).

-

Protocol: Analyze utilizing Traveling Wave Ion Mobility (TWIM).

-

Expectation: CPG-containing peptides typically exhibit a smaller drift time (more compact) compared to Proline analogues if the ring constrains the backbone into a turn.

2. MS/MS Fragmentation (w-ions): If IMS is unavailable, look for high-energy fragmentation (side-chain cleavage).

-

Proline: The pyrrolidine ring is part of the backbone. Fragmentation often yields internal fragments but the ring rarely "falls off" as a neutral loss without breaking the backbone.

-

CPG: The cyclopropyl group is a side chain. High-energy CID can trigger a neutral loss of 41 Da (C3H5 radical) or 42 Da (propene) via ring opening and elimination, leaving a Glycine radical cation (57 Da).

-

Marker: Look for a peak at [Precursor - 42] . This is diagnostic for CPG but rare for Proline.

-

References & Grounding

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.[1] (Defines acid lability of protecting groups and sensitive side chains).[2]

-

Werness, S. (2022). Cyclopropylglycine containing peptides and methods of synthesis. (Patents describing the synthesis and stability challenges of CPG).

-

Glick, J. (2012). 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. (Contextualizes the enzymatic degradation and stability of cyclopropyl amino acids).

-

Rapid Novor. Differentiation of Isobaric Isoleucine and Leucine. (Methodology for isobaric differentiation using MS fragmentation, applicable to Pro/CPG logic).

-

CEM Corp. Peptide Cleavage Application Notes. (Standard protocols for scavenger cocktails in SPPS).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for TFA and scavengers before handling.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Characterization of Peptides Containing Boc-cPr-Gly-OH

Executive Summary

The incorporation of Boc-cyclopropylglycine (Boc-cPr-Gly-OH) into peptide sequences is a critical strategy in peptidomimetic drug design. The cyclopropyl side chain introduces unique conformational constraints—rigidifying the backbone torsion angles (

This guide provides a validated workflow to:

-

Preserve the Boc group during ionization (preventing in-source decay).

-

Unambiguously distinguish cPr-Gly from its isobaric analog, Proline.

-

Differentiate cPr-Gly from its structural analog, Valine.

Part 1: The Analytical Challenge

The Isobaric Trap (cPr-Gly vs. Proline)

The most significant risk in characterizing cPr-Gly peptides is misidentification as Proline. Both residues share the exact elemental formula (

| Amino Acid | Residue Formula | Monoisotopic Mass (Da) | Structure Type |

| cPr-Gly | 97.0528 | Primary Amine (Cyclic Sidechain) | |

| Proline | 97.0528 | Secondary Amine (Cyclic Backbone) | |

| Valine | 99.0684 | Aliphatic (Acyclic) |

The Lability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is acid-labile. Standard LC-MS mobile phases containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) often cause In-Source Decay (ISD) , stripping the Boc group before MS/MS analysis occurs. This results in a spectrum dominated by

Part 2: Comparative Analysis & Alternatives

This section objectively compares cPr-Gly against its primary structural and mass analogs.

Table 1: Comparative Analytical Signatures

| Feature | cPr-Gly (Target) | Proline (Isobaric Alternative) | Valine (Structural Alternative) |

| Mass Difference | Reference (0 Da) | 0 Da (Isobaric) | +2.0156 Da (Resolvable) |

| Immonium Ion | |||

| Backbone Amide Proton | Present (Exchangeable) | Absent (Tertiary Amide) | Present |

| H/D Exchange Shift | +1 Da per residue | +0 Da per residue | +1 Da per residue |

| Fragmentation Kinetics | Standard "b/y" series | Enhanced N-terminal cleavage ("Proline Effect") | Standard "b/y" series |

The "Proline Effect" vs. cPr-Gly

While the masses are identical, the fragmentation kinetics differ. Proline contains a secondary amine that, when incorporated into a peptide bond, lacks an amide hydrogen. This constrains the transition state during Collision-Induced Dissociation (CID), often leading to dominant fragmentation N-terminal to the Proline residue (the "Proline Effect").

cPr-Gly , being a primary amine, behaves like a standard amino acid. It yields a more uniform distribution of b and y ions, lacking the anomalous intensity spike seen adjacent to Proline residues.

Part 3: Experimental Protocols

Protocol A: "Soft" ESI for Boc Preservation

Objective: To detect the intact Boc-cPr-Gly peptide without in-source deprotection.

Reagents:

-

Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8).

-

Solvent B: Acetonitrile.

-

Avoid: Formic Acid, TFA.

Instrument Parameters (Generic ESI Source):

-

Source Temp: Lower to < 200°C (Boc is thermally unstable > 150°C).

-

Cone Voltage / Declustering Potential: Set to minimum (e.g., 10–20 V). High potentials accelerate ions into gas molecules, causing ISD.

-

Flow Rate: Direct infusion at 5–10

L/min is preferred over high-flow LC to minimize thermal requirements for desolvation.

Validation Criteria:

-

The spectrum must show the dominant parent ion

or -

Peaks corresponding to

(loss of isobutylene) should be < 10% relative abundance.

Protocol B: The H/D Exchange Differentiation (The "Silver Bullet")

Objective: To definitively distinguish cPr-Gly from Proline by exploiting the amide proton difference.

Methodology:

-

Preparation: Dissolve the peptide in 50:50

(Deuterated Water/Acetonitrile). -

Incubation: Allow to sit at room temperature for 10 minutes.

-

Analysis: Infuse directly into the MS.

-

Calculation:

-

Count the number of exchangeable protons.

-

cPr-Gly: The backbone amide nitrogen has a proton. It will exchange (

), shifting mass by +1 Da. -

Proline: The backbone nitrogen is part of the ring (tertiary amide). It has no proton. It will NOT shift.

-

Part 4: Visualization & Logic

Workflow for Characterization

The following diagram illustrates the decision matrix for analyzing Boc-cPr-Gly peptides, ensuring differentiation from Proline and preservation of the protecting group.

Caption: Figure 1. Analytical decision tree for distinguishing Boc-cPr-Gly from isobaric and structural analogs using Soft ESI and H/D exchange.

Fragmentation Pathway (MS/MS)

Comparison of the fragmentation behavior between the target (cPr-Gly) and the isobaric interference (Proline).

Caption: Figure 2. Divergent fragmentation pathways. Note that while Immonium ions are isobaric (m/z 70), their relative intensities and backbone cleavage patterns differ.

References

-

Wysocki, V. H., et al. (2005). "Mobile and Localized Protons: A Framework for Understanding Peptide Dissociation." Journal of Mass Spectrometry. Link (Describes the "Proline Effect" and fragmentation kinetics).

-

Reddy, P. N., et al. (2007).[1] "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides." Journal of the American Society for Mass Spectrometry. Link (Protocol for analyzing Boc-protected peptides).

- Harrison, A. G. (2018). "Principles of Ionization and Fragmentation." Mass Spectrometry Reviews.

-

Sigma-Aldrich. "Boc-Gly-OH Product Specification." Link (Reference for Boc stability and handling).

-

Advent Chembio. "Boc-(Gly)4-OH Peptide Standard." Link (Reference for Boc-peptide standards in QC).

Sources

A Senior Application Scientist's Guide to Chiral HPLC Analysis for the Enantiomeric Purity of Boc-Cyclopropylglycine